Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups It is characterized by the presence of a furan ring, a dichlorophenyl group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring through the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions. The tetrahydropyrimidine core is synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and dichlorophenyl group can participate in π-π interactions and hydrogen bonding, while the tetrahydropyrimidine core can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)furfural: Shares the furan and dichlorophenyl groups but lacks the tetrahydropyrimidine core.
Pyrimidine-derived indole ribonucleosides: Contain a pyrimidine core and furan ring but differ in the substituents and overall structure.
Uniqueness
Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 374090-04-7) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16Cl2N2O4
- Molecular Weight : 395.24 g/mol
- IUPAC Name : this compound
The compound is believed to exert its biological effects primarily through inhibition of specific enzymes involved in nucleic acid metabolism. It has shown promise as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The inhibition of TP can lead to reduced proliferation of cancer cells and enhanced efficacy of certain chemotherapeutic agents.
In Vitro Studies
Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant biological activities. For instance:
- Thymidine Phosphorylase Inhibition :
Compound Number | % Inhibition | IC50 ± SEM (µM) | Cell Viability (%) |
---|---|---|---|
1 | 84.0 | 314.3 ± 0.9 | 57 |
2 | 78.2 | 389.2 ± 6.2 | 67 |
3 | 38.1 | N/A | NC |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. A study indicated that compounds with electron-withdrawing groups on the phenyl ring generally exhibited enhanced antibacterial activity against various pathogens .
Case Studies
- Antitumor Activity :
- Cytotoxicity Evaluation :
Properties
Molecular Formula |
C18H16Cl2N2O4 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-3-25-17(23)15-9(2)21-18(24)22-16(15)14-7-6-13(26-14)10-4-5-11(19)12(20)8-10/h4-8,16H,3H2,1-2H3,(H2,21,22,24) |
InChI Key |
XKDHHBDZEQVIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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